Elaidic alcohol

Description

Foundational Overview and Academic Significance of Elaidyl Alcohol

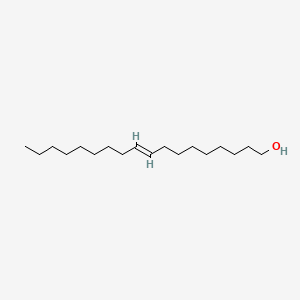

Elaidyl alcohol, systematically known as (E)-9-octadecen-1-ol, is an 18-carbon unsaturated fatty alcohol. chemeurope.com It is the trans-isomer of oleyl alcohol, with the double bond located at the ninth carbon position. chemeurope.comnist.gov Its molecular formula is C18H36O, and it has a molecular weight of approximately 268.48 g/mol . sigmaaldrich.comscbt.com The academic significance of elaidyl alcohol stems from its role in various biochemical and biophysical studies. It is often used as a model compound to investigate the influence of trans fatty acid isomers on the properties of biological membranes. caymanchem.com Furthermore, its potential antiviral properties have made it a subject of interest in virological research. smolecule.com The compound can be synthesized through the hydrogenation of elaidic acid. caymanchem.com

Historical Trajectories in Elaidyl Alcohol Chemical and Biological Investigations

The study of fatty alcohols, including elaidyl alcohol, has evolved significantly over time. Initial research in the mid-20th century focused on the fundamental physical and chemical properties of these compounds. For instance, a 1950 study published in the Journal of the Chemical Society detailed the monolayer properties of elaidyl alcohol, contributing to the early understanding of its behavior at interfaces. rsc.org A 1946 paper in the Journal of the American Chemical Society described a method for its preparation. acs.org

Later investigations, particularly in the latter half of the 20th century, began to explore the biological activities of unsaturated alcohols. A notable study in 1979 by Sands, Auperin, and Snipes revealed the potent antiviral activity of long-chain unsaturated alcohols, including elaidyl alcohol, against enveloped viruses like herpes simplex virus. caymanchem.comasm.org This discovery opened new avenues for research into the potential applications of these compounds. In the 1990s, research continued to refine the synthesis of 9-octadecen-1-ol, with studies focusing on selective hydrogenation processes. caymanchem.com More recent research has explored the broader physiological and metabolic implications of fatty alcohols and their derivatives. nih.gov

Structural Isomerism and Stereochemical Implications of Elaidyl Alcohol (trans-9-octadecen-1-ol)

Elaidyl alcohol is a stereoisomer, specifically a geometric isomer, of oleyl alcohol ((Z)-9-octadecen-1-ol). nist.govnist.gov Both molecules share the same molecular formula and connectivity of atoms, but differ in the spatial arrangement of atoms around the carbon-carbon double bond. ck12.org In elaidyl alcohol, the hydrogen atoms attached to the double-bonded carbons are on opposite sides, resulting in a trans configuration. ck12.org This contrasts with oleyl alcohol, which has a cis configuration where the hydrogen atoms are on the same side. ck12.orgnih.gov

This difference in stereochemistry has profound implications for the molecule's physical and biological properties. The trans double bond in elaidyl alcohol gives the molecule a more linear, straight-chain structure, similar to that of the saturated stearyl alcohol. This allows for more efficient packing in solid states and in lipid bilayers, leading to a higher melting point compared to its cis isomer. lookchem.com In contrast, the cis double bond in oleyl alcohol introduces a distinct kink in the hydrocarbon chain, disrupting regular packing. atamanchemicals.com

These structural differences significantly influence how these alcohols interact with and are incorporated into biological membranes. Studies on model lipid membranes have utilized elaidyl alcohol to understand the effects of trans unsaturation on membrane fluidity and other physical properties. caymanchem.com The more linear shape of elaidyl alcohol can lead to alterations in membrane structure and function that are distinct from those caused by its cis counterpart.

Data Tables

Table 1: Chemical and Physical Properties of Elaidyl Alcohol

| Property | Value |

| CAS Number | 506-42-3 |

| Molecular Formula | C18H36O |

| Molecular Weight | 268.48 g/mol |

| Melting Point | 37 °C |

| Boiling Point | 333 °C |

| Density | 0.847 g/cm³ |

| Flash Point | 120.7 °C |

| Solubility | Soluble in organic solvents like ethanol (B145695), DMSO, and DMF; poorly soluble in water. |

| Synonyms | trans-9-Octadecen-1-ol, (E)-9-Octadecen-1-ol |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comcaymanchem.comlookchem.comcymitquimica.com

Table 2: Research Findings on the Biological Activity of Elaidyl Alcohol

| Research Area | Finding | Reference |

| Antiviral Activity | Active against herpes simplex virus 2 (HSV-2) with an IC50 of 1.9 µM. | caymanchem.comsmolecule.com |

| Antiviral Activity | Active against bacteriophage φ6 with an IC50 of 0.4 µM. | caymanchem.comsmolecule.com |

| Membrane Studies | Used in the formation of bimolecular films to study the effect of unsaturation on model lipid membranes. | caymanchem.com |

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-octadec-9-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSTYHKOOCGGFT-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301014859 | |

| Record name | Octadecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-42-3, 26446-12-8 | |

| Record name | Elaidyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elaidic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elaidyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecen-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-octadec-9-enol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELAIDIC ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDY6XJ6RTJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Process Development for Elaidyl Alcohol

Chemo-Synthetic Pathways for Elaidyl Alcohol Production

The chemical synthesis of elaidyl alcohol, the trans-isomer of octadec-9-en-1-ol, is achieved through two principal routes: the reduction of elaidic acid and its derivatives, or the isomerization of oleyl alcohol. atamanchemicals.com These methods leverage specific catalysts and reagents to achieve high purity and yield.

Reductive Conversion of Elaidic Acid and its Esters

The transformation of the carboxyl or ester functional group in elaidic acid precursors into a primary alcohol is a fundamental strategy for producing elaidyl alcohol. This is accomplished through catalytic hydrogenation or the use of potent chemical reducing agents.

Catalytic hydrogenation is a widely employed industrial method for producing fatty alcohols from fatty acids and their methyl esters. unal.edu.co The process typically involves high pressures and temperatures in the presence of a heterogeneous catalyst to facilitate the reduction of the carboxyl group while preserving the C=C double bond. unal.edu.co

The challenge lies in the selective hydrogenation of the carbonyl group without saturating the double bond to form stearyl alcohol. conicet.gov.ar Bimetallic catalysts are often employed to enhance this selectivity. Systems based on ruthenium and tin (Ru-Sn) have shown significant promise. unal.edu.coresearchgate.net For instance, Ru-Sn catalysts supported on alumina (B75360) (Al₂O₃) have been effectively used for the hydrogenation of methyl oleate (B1233923), a close isomer of methyl elaidate, at moderate conditions of 5 MPa and 270°C. unal.edu.co The ratio of the metals is crucial, with an optimal Sn:Ru ratio of 2 demonstrating greater selectivity towards the unsaturated alcohol. unal.edu.co

Similarly, copper-based catalysts, often promoted with chromite (copper chromite), are used for the hydrogenation of fatty acid esters. mdpi.comgoogle.com These catalysts can induce some degree of isomerization, but they are effective in the reduction process. google.com The reaction scheme for the hydrogenation of an unsaturated fatty acid like elaidic acid involves several potential reactions: hydrogenation of the C=C bond to form the saturated stearic acid, isomerization of the double bond, and the desired hydrogenation of the carboxylic group to the unsaturated alcohol. conicet.gov.arsci-hub.st

Interactive Table 1: Catalytic Hydrogenation Protocols for Unsaturated Fatty Acid Precursors This table summarizes findings from related hydrogenations, such as that of oleic acid, which inform the synthesis of elaidyl alcohol.

| Catalyst System | Precursor | Temperature (°C) | Pressure (MPa) | Key Research Findings |

|---|---|---|---|---|

| Ru-Sn-B/Al₂O₃ | Oleic Acid | 270 - 290 | 2.0 - 5.0 | The catalyst is selective to oleyl alcohol. An increase in temperature increases activity, but selectivity to the unsaturated alcohol may pass through a maximum. conicet.gov.ar |

| Ru-Sn/Al₂O₃ | Methyl Oleate | 270 | 5.0 | An optimal Sn:Ru ratio of 2 provided greater selectivity to unsaturated alcohol over the saturated by-product (methyl stearate). unal.edu.co |

| Ru-Sn/TiO₂ | Oleic Acid | N/A | N/A | This catalyst showed 81.5% conversion for oleic acid, demonstrating high activity for the acid over its methyl ester. researchgate.net |

| Copper-based | Vegetable Oils | 200 | 1.2 | Allowed for the conversion of more than 50% of linoleic acid, with elaidic acid being a significant product isomer. mdpi.com |

Chemical reduction using metal hydrides offers an alternative to catalytic hydrogenation, often under milder conditions. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids and esters to primary alcohols. fiveable.meorganicchemistrydata.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the Al-H bond onto the electrophilic carbon of the carbonyl group. libretexts.orgyoutube.com Subsequent hydrolysis of the resulting alkoxide salt intermediate yields the final alcohol. libretexts.org LiAlH₄ is strong enough to reduce the carboxyl functional group of elaidic acid or its esters directly to elaidyl alcohol. fiveable.me

In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent. It is typically used for the reduction of aldehydes and ketones and is generally not reactive enough to reduce carboxylic acids or esters. fiveable.melibretexts.org Therefore, LiAlH₄ is the more suitable hydride agent for this specific transformation. These reactions must be carried out in anhydrous ether solvents, as LiAlH₄ reacts violently with water and other protic solvents. organicchemistrydata.orgyoutube.com

Interactive Table 2: Comparison of Common Hydride Reducing Agents for Carboxyl Reduction

| Reducing Agent | Reactivity | Suitable Precursors for Alcohol Synthesis | Typical Solvents | Key Characteristics |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Very Strong | Carboxylic Acids, Esters, Aldehydes, Ketones | Anhydrous Ethers (e.g., Diethyl ether, THF) | Highly reactive with water and alcohols; requires a separate hydrolysis workup step. organicchemistrydata.orglibretexts.orgyoutube.com |

| Sodium Borohydride (NaBH₄) | Mild | Aldehydes, Ketones | Protic solvents (e.g., Methanol (B129727), Ethanol) | Generally unreactive towards esters and carboxylic acids; safer and easier to handle than LiAlH₄. fiveable.melibretexts.org |

Catalytic Hydrogenation Protocols for Elaidic Precursors

Oleyl Alcohol Isomerization to Elaidyl Alcohol

Elaidyl alcohol can be efficiently produced by the geometric isomerization of its naturally abundant cis-isomer, oleyl alcohol. atamanchemicals.com This process involves the conversion of the Z-configuration of the double bond to the more thermodynamically stable E-configuration.

Acid catalysis can facilitate the cis-trans isomerization of olefins. While specific protocols for elaidyl alcohol are not extensively detailed in the provided results, the general principle applies. The presence of an acid catalyst can promote the formation of a transient carbocation intermediate at the double bond, which allows for free rotation before the proton is eliminated, leading to a mixture of cis and trans isomers, with the trans form often being favored. conicet.gov.ar It is noted that certain reaction conditions, such as the acidic workup of a reduction mixture containing toluenethiol, can inadvertently cause isomerization. nasa.gov

Specific catalysts are known to effectively promote the cis-to-trans isomerization of oleyl alcohol to elaidyl alcohol. One of the classic methods involves heating oleyl alcohol with a small amount of selenium at high temperatures. nasa.gov A preparation of elaidyl alcohol from pure oleyl alcohol has been described using short-time selenium isomerization at 225°C. nasa.gov

Furthermore, catalysts used for hydrogenation can also promote isomerization. For example, ruthenium (Ru) and cobalt (Co) based catalysts have been reported to facilitate the cis-trans isomerization of the unsaturated acid, which competes with the primary goal of producing the alcohol. conicet.gov.ar This isomerization is also a known phenomenon during metathesis reactions, where the cis-double bond of a precursor like methyl oleate is isomerized to an equilibrium mixture of cis- and trans-isomers. google.com

Interactive Table 3: Catalysts and Methods for Isomerization of Oleyl to Elaidyl Alcohol

| Catalyst/Method | Conditions | Key Research Findings |

|---|---|---|

| Selenium | 225°C, short reaction time | Effective for isomerizing pure oleyl alcohol to elaidyl alcohol. nasa.gov |

| Toluene-thiol | Formed during acidic workup of tosylate reduction | Noted as a good catalyst for cis-trans isomerization, though often an undesired side reaction. nasa.gov |

| Metal Catalysts (e.g., Ru, Co) | Hydrogenation reaction conditions | Can promote cis-trans isomerization as a competing reaction pathway during the hydrogenation of unsaturated precursors. conicet.gov.ar |

Acid-Catalyzed Cis-to-Trans Transformation

Syngas Conversion to Long-Chain Alcohols Incorporating Elaidyl Alcohol

The direct synthesis of long-chain alcohols, including C18 unsaturated variants like Elaidyl alcohol, from synthesis gas (syngas, a mixture of CO and H₂) represents a promising route for valorizing feedstocks such as natural gas, coal, and biomass. Modified Fischer-Tropsch synthesis catalysts, particularly those based on copper-iron (Cu-Fe) and potassium-promoted cobalt-molybdenum (KCoMo), have shown potential for producing higher alcohols. osti.govrsc.orgrsc.orgresearchgate.net

The dual-functional nature of these catalysts is key to their activity. For instance, in Cu-Fe systems, metallic copper sites are believed to facilitate the non-dissociative adsorption of CO, which is crucial for alcohol formation, while iron carbides promote carbon chain growth. rsc.org The product distribution often follows an Anderson-Schulz-Flory (ASF) distribution, and research aims to optimize catalyst composition and process conditions to shift this distribution towards desired long-chain alcohols. rsc.org While the direct, selective synthesis of Elaidyl alcohol from syngas remains a significant challenge, the production of mixed C2-C18 alcohols, which would contain Elaidyl alcohol, has been reported. google.com

Table 1: Performance of Selected Catalysts in Higher Alcohol Synthesis from Syngas

| Catalyst System | Predominant Alcohol Products | Reported Selectivity/Yield | Reference |

| Zn-Mn promoted Cu-Fe | Mixed Alcohols | High alcohol selectivity with a CO conversion rate up to 72%. osti.gov | osti.gov |

| K-promoted CoMo on carbon nanofibres | Higher Alcohols (HA) | HA selectivity of 22% with a CO conversion of 14%, resulting in a space-time yield of approximately 0.12 gHA gcat⁻¹ h⁻¹. rsc.org | rsc.org |

| Cu-Fe/SiO₂ (ultrasound-assisted impregnation) | Total Alcohols | CO conversion of 14.04% and a space-time yield of total alcohols of 104.3 g kg⁻¹ h⁻¹. rsc.org | rsc.org |

Tandem Hydroformylation-Hydrogenation Approaches for Elaidyl Alcohol

Tandem, or one-pot, hydroformylation-hydrogenation of long-chain olefins presents an atom-economical route to fatty alcohols. This approach involves the conversion of an alkene to an aldehyde, followed by its immediate hydrogenation to the corresponding alcohol, often using a dual-catalyst system or a single catalyst capable of both transformations. For the synthesis of Elaidyl alcohol, this would ideally involve the hydroformylation of 1-heptadecene.

Table 2: Catalyst Systems for Tandem Hydroformylation-Hydrogenation of Olefins

| Catalyst System | Substrate Example | Key Findings | Reference |

| Rh/Ru dual catalyst | 1-Decene | Successful tandem hydroformylation/hydrogenation to n-alcohols. u-tokyo.ac.jp | u-tokyo.ac.jp |

| Rhodium-biphephos | Oleonitrile | Tandem isomerization–hydroformylation with a linear to branched aldehyde ratio of 58:42. mdpi.com | mdpi.com |

| Ruthenium-NNS complexes | α,β-Unsaturated aldehydes/ketones | Selective hydrogenation of the carbonyl group to the corresponding allylic alcohol. nih.gov | nih.gov |

| Osmium catalyst | α,β-Unsaturated aldehydes | Preferential hydrogenation of the carbonyl group over the olefinic bond. google.com | google.com |

Elaidyl Alcohol Recovery as a Byproduct in Fatty Alcohol Derivative Manufacturing

In the large-scale production of fatty alcohols from natural oils and fats, complex mixtures of saturated and unsaturated alcohols are typically generated. wikipedia.orgmyandegroup.com Elaidyl alcohol can be present in these streams, particularly when starting from feedstocks containing elaidic acid or when isomerization occurs during processing. The recovery of valuable unsaturated alcohols like Elaidyl alcohol from these mixtures is an important industrial consideration.

A common strategy involves the fractionation of the initial fatty acid methyl ester mixture obtained from the transesterification of lauric oils. google.com This can separate a C18-methyl ester fraction rich in unsaturated esters. This fraction can then undergo a process called winterization, which involves cooling to crystallize and remove the saturated C18-methyl ester component. google.com The remaining liquid, enriched in unsaturated esters, is then selectively hydrogenated to produce a crude mixture of unsaturated fatty alcohols. Final purification to isolate Elaidyl alcohol is typically achieved through distillation. google.com Another method involves solvent crystallization, where the differing solubilities of saturated and unsaturated fatty alcohols in specific solvents, such as nitrated paraffins, are exploited to achieve separation. google.com

Biocatalytic and Enzymatic Synthesis of Elaidyl Alcohol and Related Compounds

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes can lead to reactions under mild conditions with high stereospecificity, which is particularly advantageous in the synthesis of specific isomers like Elaidyl alcohol.

Stereoselective Reduction of Carbonyl Substrates via Alcohol Dehydrogenases

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. google.com In the reductive direction, they can be employed for the highly stereoselective synthesis of alcohols from prochiral carbonyl compounds. For the synthesis of Elaidyl alcohol, an ADH with specificity for the corresponding aldehyde, trans-9-octadecenal, would be required.

The stereospecificity of ADHs is well-documented. For instance, cinnamyl alcohol dehydrogenase from lignifying tissues specifically removes the pro-R-hydrogen atom of coniferyl alcohol during oxidation, which implies that in the reverse reaction, the hydrogen is transferred to the Re-face of the aldehyde. uni-muenchen.de While research has been conducted on the stereospecificity of ADHs for various substrates, including other unsaturated aldehydes, researchgate.net specific studies detailing the use of an ADH for the reduction of elaidyl aldehyde to Elaidyl alcohol are not yet prevalent in the literature. The broad substrate specificity of some ADHs, however, suggests the potential for identifying or engineering an enzyme for this specific transformation.

Chemo-Enzymatic Cascade Approaches for Elaidyl Alcohol Precursors

Chemo-enzymatic cascade reactions combine the advantages of both chemical and biological catalysis to create efficient, multi-step synthetic pathways in a one-pot setup. nih.govbeilstein-journals.orgrsc.org This approach is particularly promising for the synthesis of complex molecules like Elaidyl alcohol from readily available renewable feedstocks.

While a direct chemo-enzymatic cascade for Elaidyl alcohol has not been explicitly detailed, related processes for other valuable oleochemicals have been developed. For example, chemo-enzymatic total syntheses have been used to produce various natural products, often involving a combination of chemical steps to build a core structure followed by enzymatic transformations for selective functionalization. beilstein-journals.org Such a strategy could be envisioned for Elaidyl alcohol, potentially starting from a more abundant fatty acid like oleic acid. A chemical isomerization step to convert the cis double bond of an oleic acid derivative to the trans configuration of elaidic acid, followed by an enzymatic reduction of the carboxylic acid or a derivative thereof, could be a viable route. The reduction of carboxylic acids to aldehydes and subsequently to alcohols is an area of active research in biocatalysis. researchgate.net The combination of these chemical and enzymatic steps in a cascade process holds significant potential for the sustainable production of Elaidyl alcohol.

Analytical Chemistry and Characterization Techniques for Elaidyl Alcohol

Chromatographic Separations in Elaidyl Alcohol Analysis

Chromatographic techniques are fundamental in separating elaidyl alcohol from complex mixtures and differentiating it from its isomers.

High-Performance Liquid Chromatography (HPLC) for Isomer Differentiation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and analysis of fatty alcohol isomers. uniq.edu.iqnih.gov The differentiation between elaidyl alcohol (trans-9-octadecen-1-ol) and its cis isomer, oleyl alcohol, is crucial due to their differing physical properties and biological activities. The selection of the stationary phase is critical for achieving this separation.

While standard C18 columns, which separate based on hydrophobic interactions, are widely used for general-purpose reversed-phase chromatography, they may not always provide adequate resolution for critical isomer pairs like elaidyl and oleyl alcohol. restek.com For such challenging separations, stationary phases that offer alternative interaction mechanisms, such as π-π interactions, are often more effective. restek.com Biphenyl and FluoroPhenyl phases, for instance, can provide enhanced selectivity for aromatic and unsaturated compounds, facilitating the resolution of these geometric isomers. restek.com

The choice of mobile phase also plays a significant role. In reversed-phase HPLC, a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. The precise gradient and composition of the mobile phase are optimized to achieve baseline separation of the isomers. nih.gov Detection is commonly performed using a refractive index detector (RID) or, after derivatization, a UV detector. For more detailed structural information, HPLC can be coupled with mass spectrometry (HPLC-MS). nih.govresearchgate.net

A study on the analysis of fatty alcohol derivatives utilized comprehensive two-dimensional liquid chromatography (LCxLC) to achieve a high degree of separation. nih.gov In this method, a hydrophilic interaction liquid chromatography (HILIC) column was used in the first dimension to separate compounds based on polarity, followed by a C8 column in the second dimension for separation by alkyl chain length. nih.gov This approach demonstrates the capability of advanced HPLC techniques to resolve complex mixtures of fatty alcohol derivatives.

Table 1: HPLC Parameters for Fatty Alcohol Analysis

| Parameter | Description |

| Stationary Phase | C18, Biphenyl, FluoroPhenyl, HILIC |

| Mobile Phase | Acetonitrile/Water, Methanol/Water gradients |

| Detector | Refractive Index (RI), UV (after derivatization), Mass Spectrometry (MS) |

| Application | Isomer separation, Purity assessment |

This table provides a summary of common HPLC parameters used in the analysis of fatty alcohols.

Gas Chromatography (GC) in Elaidyl Alcohol Purity Assessment

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a primary method for assessing the purity of elaidyl alcohol. oshadhi.co.ukeuropa.eu The sample is vaporized and carried by an inert gas through a capillary column, where components are separated based on their boiling points and interactions with the stationary phase. oshadhi.co.uk

For purity analysis, a GC-FID system provides quantitative data on the percentage of elaidyl alcohol in a sample, as well as the presence of any volatile impurities. europa.eu The peak area in the resulting chromatogram is proportional to the concentration of each component. oshadhi.co.uk To ensure accuracy, an internal standard is often used, and the system is calibrated with certified reference materials. europa.euforensicresources.org

GC-MS is particularly valuable as it provides not only quantitative data but also structural information. oshadhi.co.uk As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint that can be compared to spectral libraries for definitive identification of elaidyl alcohol and any contaminants. oshadhi.co.uk This is crucial for confirming the identity of the compound and ensuring the absence of isomeric or other impurities.

The choice of the capillary column is important for achieving good resolution. Columns with a non-polar or intermediate-polarity stationary phase are typically used for the analysis of fatty alcohols. cloudfront.net The temperature program of the GC oven is optimized to ensure a good separation of all components in a reasonable time. europa.eu

Table 2: Typical GC Parameters for Elaidyl Alcohol Purity Assessment

| Parameter | Description |

| Column | Capillary column (e.g., non-polar or intermediate polarity) |

| Carrier Gas | Helium, Hydrogen, or Nitrogen |

| Injector Temperature | Typically 250-300 °C |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

| Oven Program | Temperature ramp to separate components by boiling point |

| Application | Purity determination, Impurity profiling |

This table outlines typical parameters for the GC analysis of elaidyl alcohol.

Spectroscopic and Biophysical Characterization of Elaidyl Alcohol

Spectroscopic and biophysical methods provide detailed information about the molecular structure and physical properties of elaidyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including elaidyl alcohol. savemyexams.comlibretexts.orgaocs.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the molecule's structure. aocs.orgcore.ac.uk

In the ¹H NMR spectrum of elaidyl alcohol, the protons attached to the carbons of the double bond (olefinic protons) are particularly informative. In the trans configuration of elaidyl alcohol, these protons typically appear as a multiplet with a characteristic large coupling constant (J-value), which distinguishes them from the smaller coupling constant observed for the cis isomer, oleyl alcohol. core.ac.uk The chemical shifts of the protons on the carbon bearing the hydroxyl group and the terminal methyl group also provide key structural information. savemyexams.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. aocs.org The signals from the olefinic carbons and the carbon attached to the hydroxyl group are particularly diagnostic. The chemical shifts can be compared to literature values or predicted using software to confirm the structure. aocs.org

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structural assignment. core.ac.uknih.gov

Thermal Analysis for Phase Transition Studies

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermomechanical Analysis (TMA), are used to study the phase transitions of elaidyl alcohol, such as melting and crystallization behavior. uniq.edu.iqtainstruments.com These properties are influenced by the trans geometry of the double bond, which allows for more efficient packing of the molecules compared to the cis isomer.

DSC measures the heat flow into or out of a sample as a function of temperature. csic.es When elaidyl alcohol melts, an endothermic peak is observed on the DSC thermogram, the peak of which corresponds to the melting point. The area under the peak is proportional to the enthalpy of fusion. The melting point of elaidyl alcohol is significantly higher than that of oleyl alcohol due to the difference in molecular packing. The rate of heating or cooling can influence the observed transition temperatures. researchgate.net

TMA measures the dimensional changes of a material as a function of temperature. tainstruments.com It can be used to determine the melting point by observing the temperature at which the material transitions from a solid to a liquid, often seen as a sharp change in the material's dimensions under a small load. tainstruments.com

Studies on binary systems of fatty alcohols and oils have shown that the concentration of the fatty alcohol can influence the polymorphic form of the crystals and the phase transition temperatures. researchgate.net Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can also be used to study phase transitions by monitoring changes in the infrared spectrum as a function of temperature. edinst.com

Table 3: Phase Transition Data for Elaidyl Alcohol

| Analytical Technique | Parameter Measured | Typical Value for Elaidyl Alcohol |

| DSC | Melting Point | Higher than oleyl alcohol |

| DSC | Enthalpy of Fusion | Dependent on purity and crystalline form |

| TMA | Softening/Melting Point | Correlates with DSC melting point |

This table summarizes the types of data obtained from thermal analysis of elaidyl alcohol.

Other Analytical Methodologies for Elaidyl Alcohol Research

In addition to the primary techniques discussed, other analytical methods are employed in the research of elaidyl alcohol. For instance, elaidyl alcohol has been used in the formation of bimolecular films to study the effect of unsaturation on model lipid membranes. caymanchem.com The analysis of such systems may involve techniques like X-ray diffraction to probe the structure of the lipid layers.

Furthermore, comprehensive two-dimensional liquid chromatography (LCxLC) coupled with time-of-flight mass spectrometry (QTOF MS) has been utilized for the detailed analysis of fatty alcohol derivatives, demonstrating the power of combining multiple analytical techniques. nih.gov

Biological and Biochemical Research Dimensions of Elaidyl Alcohol

Elaidyl Alcohol Interactions with Biological Membranes

The interaction of elaidyl alcohol with the lipid bilayers of cell membranes is a key area of its biochemical research, revealing its capacity to influence fundamental membrane properties and functions.

Alcohols are known to interact with biological membranes, often leading to an increase in membrane fluidity and permeability. frontiersin.orgnih.govnih.gov Ethanol (B145695), for example, disrupts the physical structure of cell membranes, making them more fluid. nih.govnih.gov This effect is particularly pronounced in membranes with lower cholesterol content. nih.gov The insertion of alcohol molecules into the lipid bilayer disrupts the orderly arrangement of lipid molecules, creating a more liquid-like state. quora.com This increased fluidity can, in turn, enhance the permeability of the membrane. frontiersin.orguniq.edu.iq

Long-chain alcohols, such as elaidyl alcohol, position their hydrophobic tails within the membrane's hydrophobic core while their hydroxyl (-OH) group resides in the interfacial region. nih.gov This intercalation perturbs the packing of lipid acyl chains. nih.gov Studies on elaidyl alcohol's interactions with biological membranes suggest it may improve permeation through lipid bilayers. smolecule.com The presence of the trans double bond in elaidyl alcohol influences its packing within the lipid environment, which is a key factor in its effect on membrane characteristics.

To understand the specific effects of its unique trans-unsaturated structure, elaidyl alcohol has been studied in simplified, controlled environments known as model lipid bilayer systems. caymanchem.com It has been utilized in the formation of bimolecular films to investigate how unsaturation in lipid molecules affects the properties of model membranes. caymanchem.com Such model systems allow researchers to isolate the effects of a single component, like elaidyl alcohol, on the biophysical properties of the membrane, such as its thickness, stability, and packing density. These studies are crucial for deciphering the molecular-level interactions between elaidyl alcohol and the lipid components of a cell membrane.

The modulation of membrane properties by elaidyl alcohol has significant implications for various cellular processes that are dependent on the integrity and function of the biomembrane. smolecule.com By altering membrane fluidity and permeability, elaidyl alcohol can influence the function of integral membrane proteins, such as receptors and channels, which are critical for cell signaling. quora.com The disruption of the lipid environment can alter the conformation and activity of these proteins. nih.gov Furthermore, the ability of elaidyl alcohol to potentially increase the permeability of lipid bilayers has led to investigations into its use in drug delivery systems, where it might facilitate the transport of therapeutic agents across cellular barriers. smolecule.com

Elaidyl Alcohol in Model Lipid Bilayer Systems

Antiviral Properties of Elaidyl Alcohol

A significant focus of research on elaidyl alcohol has been its potent antiviral activity, particularly against viruses that are protected by a lipid envelope.

Elaidyl alcohol has demonstrated marked efficacy against specific enveloped viruses in laboratory settings. smolecule.comcaymanchem.com Research shows it is active against Herpes Simplex Virus 2 (HSV-2), the virus primarily responsible for genital herpes, and bacteriophage φ6, a virus that infects bacteria and possesses a lipid membrane, making it a useful model for studying enveloped viruses. smolecule.comcaymanchem.comasm.orgresearchgate.net Conversely, it was found to be inactive against the Pseudoalteromonas phage PM2, indicating a degree of selectivity in its antiviral action. caymanchem.com

The potency of its antiviral effect has been quantified using the IC50 value, which measures the concentration required to inhibit a biological process by 50%.

| Virus | Virus Type | IC50 Value of Elaidyl Alcohol | Reference |

|---|---|---|---|

| Herpes Simplex Virus 2 (HSV-2) | Enveloped DNA Virus | 1.9 µM | smolecule.comcaymanchem.com |

| Bacteriophage φ6 | Enveloped dsRNA Virus | 0.4 µM | smolecule.comcaymanchem.com |

| Pseudoalteromonas phage PM2 | Enveloped dsDNA Virus | >75 µM (Inactive) | caymanchem.com |

The antiviral mechanism of elaidyl alcohol against enveloped viruses is believed to stem from its interaction with the viral lipid envelope. smolecule.com Alcohols, in general, are effective against enveloped viruses because they can dissolve or disrupt the lipid membrane, which is essential for the virus's structural integrity and infectivity. researchgate.netmedicalnewstoday.comresearchgate.net This disruption can involve altering the structure of the viral membrane, rendering it non-functional. medicalnewstoday.com

For long-chain unsaturated alcohols like elaidyl alcohol, the proposed mechanism involves the disruption of the viral envelope, which can lead to the inactivation of the virus. smolecule.comasm.org This action may interfere with the virus's ability to attach to and enter host cells or may cause a complete breakdown of the virion structure. smolecule.com The extreme sensitivity of enveloped viruses like HSV to these types of lipids underscores the importance of the viral envelope as a target for antiviral agents. asm.org

Efficacy Against Enveloped Viruses (e.g., HSV-2, Bacteriophage φ6)

Elaidyl Alcohol in Lipid Metabolism and Signal Transduction

Elaidyl alcohol, the trans-isomer of oleyl alcohol, is a long-chain monounsaturated fatty alcohol that participates in various biological processes, including lipid metabolism and cellular signaling. caymanchem.comscribd.com Its unique structural configuration influences its interactions within metabolic pathways and its effects on intracellular communication.

Fatty alcohols are key intermediates in the synthesis of wax esters and ether glycerolipids. nih.gov The metabolic processing of these molecules occurs through the fatty alcohol cycle, which involves the interconversion of fatty acids, fatty acyl-CoAs, and fatty alcohols. nih.gov The initial step is the activation of a fatty acid to its corresponding fatty acyl-CoA, which is then reduced to a fatty alcohol. nih.gov This reduction can proceed via a fatty aldehyde intermediate. nih.gov

While specific studies detailing the complete metabolic pathway of elaidyl alcohol are not extensively documented, it is understood that as a C18 unsaturated fatty alcohol, it can be integrated into these general pathways. scribd.comnih.gov The enzymes involved, such as fatty acyl-CoA reductases and alcohol dehydrogenases, typically act on a range of long-chain fatty alcohols, suggesting that elaidyl alcohol can serve as a substrate for these enzymes. nih.gov The metabolism of fatty alcohols is crucial for maintaining the balance of lipid species within cells and for the synthesis of structural and signaling lipids. nih.gov

Elaidyl alcohol has been shown to influence intracellular signaling, particularly in the context of fungal pathogenesis. In the rice blast fungus Magnaporthe grisea, elaidyl alcohol, along with oleyl alcohol and petroselinyl alcohol, can stimulate the formation of infection structures called appressoria on non-inductive surfaces. tandfonline.comjst.go.jp This suggests that elaidyl alcohol can act as a signaling molecule, triggering a pathway that leads to a specific developmental outcome in the fungus. tandfonline.com

The mechanism appears to involve competitive binding to a receptor or sensor, as the inhibitory effects of oleic and elaidic acid on appressorium formation can be overcome by the addition of oleyl alcohol. tandfonline.com The observation that elaidyl alcohol is less active than oleyl alcohol in inducing appressorium formation points to the stereospecificity of this signaling process. tandfonline.com This indicates that the trans configuration of the double bond in elaidyl alcohol affects its binding affinity or efficacy in activating the downstream signaling cascade compared to the cis configuration of oleyl alcohol. tandfonline.com The signaling pathways involved in appressorium formation are known to include cAMP and MAP kinase pathways, suggesting that elaidyl alcohol may exert its influence through one or both of these cascades. tandfonline.com

Elaidyl-sulfamide (B1671156), a synthetic analogue of elaidyl alcohol and the endogenous satiety lipid oleoylethanolamide (OEA), has been identified as a potent agonist for the peroxisome proliferator-activated receptor alpha (PPARα). nih.govnih.gov PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and energy homeostasis. nih.govprobiologists.com

In vitro studies have demonstrated that elaidyl-sulfamide effectively activates PPARα, similar to OEA. researchgate.net This activation is dependent on the specific chemical structure of the molecule. For instance, modifying the sulfamide (B24259) group to a propylsulfamide group, as seen in elaidyl-propyl-sulfamide, eliminates its ability to activate PPARα. researchgate.net Similarly, shortening the acyl chain, as in lauryl-sulfamide, also prevents transcriptional activity. researchgate.net This highlights the importance of both the elaidyl chain and the sulfamide headgroup for effective PPARα agonism.

Research in animal models has shown that the PPARα agonism of elaidyl-sulfamide leads to significant metabolic effects. medchemexpress.combiologists.com Chronic administration of elaidyl-sulfamide has been found to reduce body weight gain and decrease plasma cholesterol levels in rats. nih.govnih.gov These effects are consistent with the known functions of PPARα activation, which include the stimulation of fatty acid oxidation. researchgate.net Interestingly, the effects of elaidyl-sulfamide appear to be tissue-dependent, with one study noting enhanced β-oxidation in adipose tissue but not in the liver of rats. researchgate.net

Influence of Elaidyl Alcohol on Intracellular Signaling Cascades

Enzymatic Biotransformations of Elaidyl Alcohol

The chemical structure of elaidyl alcohol, particularly its hydroxyl group and trans double bond, makes it a substrate for various enzymatic transformations. These bioconversions are critical for its integration into and removal from metabolic pathways.

Oxidoreductases are a class of enzymes that catalyze the transfer of electrons from one molecule to another, and they play a role in the metabolism of alcohols. While direct studies on elaidyl alcohol are limited, the general principles of alcohol metabolism suggest its conversion by these enzymes. For example, cytosolic xanthine (B1682287) oxidoreductase has been shown to mediate the bioactivation of ethanol to acetaldehyde (B116499) and free radicals. nih.gov It is plausible that long-chain alcohols like elaidyl alcohol could also be substrates for similar oxidoreductase enzymes, leading to their corresponding aldehydes.

In the context of fatty acid metabolism, desaturase enzymes, which are a type of oxidoreductase, are known to act on fatty acyl chains. A mutant of the castor acyl-ACP desaturase has been shown to convert a non-natural elaidyl substrate into hydroxylated and further desaturated products. nih.gov This demonstrates the potential for oxidoreductases to modify the elaidyl backbone, although this specific reaction was on an elaidyl-ACP rather than free elaidyl alcohol. nih.gov

The hydroxyl group of elaidyl alcohol can also be modified through other enzymatic reactions, such as ethoxylation, to form alcohol ethoxylates. google.com These modifications alter the physicochemical properties of the molecule and are relevant in industrial applications. google.com

Oxidoreductase-Mediated Conversions of Elaidyl Alcohol

Role of Elaidyl Alcohol in Fungal Biology and Pathogenesis

Elaidyl alcohol, a monounsaturated fatty alcohol, has been identified as a significant molecule in the study of fungal development, particularly in the context of plant pathogenesis. Its influence on the formation of specialized infection structures, known as appressoria, highlights its role in the intricate chemical signaling that governs fungal life cycles.

Competitive Interactions with Other Fatty Alcohols in Fungal Morphogenesis

The modulation of appressorium formation by fatty alcohols and their derivatives involves complex competitive interactions. Research on Magnaporthe grisea has revealed that while elaidyl alcohol can induce appressorium formation, its corresponding fatty acid, elaidic acid, acts as a competitive inhibitor of this process when it is induced by oleyl alcohol. tandfonline.comjst.go.jp

This competitive inhibition is particularly evident on non-inductive surfaces. When conidia (fungal spores) are stimulated with oleyl alcohol to form appressoria, the presence of elaidic acid significantly reduces the rate of formation. tandfonline.com The structural similarity between these C18 molecules—elaidyl alcohol, oleyl alcohol, elaidic acid, and oleic acid—is believed to be the basis for this competitive interaction. tandfonline.com These molecules likely compete for the same receptor or binding site involved in the signal transduction pathway that leads to appressorium development. tandfonline.com

Further findings indicate that the binding affinity of these molecules varies. For example, oleic acid appears to bind more strongly than elaidic acid, which correlates with the observation that elaidyl alcohol is a weaker inducer of appressorium formation than oleyl alcohol. tandfonline.com To overcome the inhibitory effect of elaidic or oleic acid, a surplus of the inducing agent, oleyl alcohol, is required, confirming the competitive nature of the inhibition. tandfonline.com These interactions underscore the delicate balance and specificity of lipid signaling in controlling critical developmental stages of pathogenic fungi.

Research on Elaidyl Alcohol Derivatives and Functional Materials

Chemical Derivatization Strategies for Elaidyl Alcohol

The chemical transformation of elaidyl alcohol into more complex and functional derivatives involves several key strategies, including oxidation, reduction, and substitution reactions. These methods allow for the precise modification of its structure to achieve desired physicochemical properties.

Controlled oxidation of elaidyl alcohol can yield aldehydes or carboxylic acids, depending on the reaction conditions and the oxidizing agents used. smolecule.com For instance, the oxidation of primary alcohols like elaidyl alcohol can first produce an aldehyde. unizin.org Further oxidation of this aldehyde then results in a carboxylic acid. unizin.org Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO4) and potassium dichromate (K2Cr2O7). unizin.org The choice of reagent is critical; for example, milder agents like pyridinium (B92312) chlorochromate (PCC) are used to stop the oxidation at the aldehyde stage. numberanalytics.com

Conversely, reduction reactions are also pivotal. The synthesis of elaidyl alcohol itself involves the reduction of elaidic acid. smolecule.comcaymanchem.com This is often achieved through methods like the Bouveault–Blanc reduction, which selectively reduces the ester of elaidic acid without affecting the carbon-carbon double bond. wikipedia.org Catalytic hydrogenation is another common method, although it can sometimes lead to the reduction of the double bond if not carefully controlled. smolecule.comgoogle.com The reduction of elaidic acid esters, typically derived from natural oils, is a common industrial route to produce fatty alcohols like elaidyl alcohol. wikipedia.orggoogle.com

Table 1: Oxidation and Reduction Reactions of Elaidyl Alcohol

| Reaction Type | Reactant | Reagent(s) | Product(s) |

|---|---|---|---|

| Controlled Oxidation | Elaidyl Alcohol | Mild Oxidizing Agent (e.g., PCC) | Elaidyl Aldehyde |

| Strong Oxidation | Elaidyl Alcohol | Strong Oxidizing Agent (e.g., KMnO4) | Elaidic Acid |

| Reduction | Elaidic Acid / Ester | Bouveault–Blanc Reduction or Catalytic Hydrogenation | Elaidyl Alcohol |

The hydroxyl (-OH) group of elaidyl alcohol is a primary site for substitution reactions to create new derivatives. msu.edu Although the hydroxyl group itself is a poor leaving group, it can be converted into a better one, such as water (by protonation in acidic conditions) or a tosylate, to facilitate substitution. youtube.com

Key substitution reactions for alcohols like elaidyl alcohol include:

Esterification: Reaction with carboxylic acids or their derivatives (like acid chlorides and anhydrides) yields esters. smolecule.commsu.edu These esters are significant in the production of surfactants and emulsifiers. smolecule.com

Etherification: The Williamson ether synthesis, for example, involves the reaction of an alkoxide form of the alcohol with a primary alkyl halide to form an ether. msu.edu

Halogenation: Treatment with strong hydrohalic acids (HCl, HBr, HI) can replace the hydroxyl group with a halogen atom. youtube.com Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are also used to convert alcohols to alkyl chlorides and bromides, respectively. youtube.com

These substitution reactions are fundamental in synthesizing a wide array of elaidyl alcohol derivatives with tailored properties for various applications. uniq.edu.iq

The synthesis of specific analogues of elaidyl alcohol, such as sulfamides, expands its functional repertoire. Sulfonamides, in general, are known for their prevalence in pharmaceuticals due to their bioisosteric properties. digitellinc.com The synthesis of allylic sulfonamides can be achieved by reacting an allylic alcohol with a sulfonamide substrate. digitellinc.com While there is limited direct literature on the synthesis of elaidyl alcohol-derived sulfamides, the general principles of sulfonamide synthesis from alcohols can be applied. This often involves converting the alcohol into a good leaving group and then reacting it with a sulfonamide nucleophile. digitellinc.com

In a broader context, other derivatives are also of interest. For instance, sulfated derivatives of elaidyl alcohol are mentioned in the context of creating surfactants. google.com The synthesis of sulfamide-amine alcohols has also been explored, highlighting the chemical tractability of creating complex molecules from alcohol precursors. nih.gov

The characterization of these new analogues is crucial and typically involves a suite of analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used for structural elucidation. researchgate.netmdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups present in the molecule. mdpi.com

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. mdpi.com

These characterization methods are essential to confirm the successful synthesis and purity of the novel elaidyl alcohol derivatives.

Substitution Reactions of the Hydroxyl Moiety of Elaidyl Alcohol

Advanced Applications of Elaidyl Alcohol Derivatives in Scientific Research

The derivatives of elaidyl alcohol are not just chemical curiosities; they are functional materials with significant applications in various fields of scientific research.

Elaidyl alcohol and its derivatives are utilized in the formulation of surfactants and emulsifiers. atamanchemicals.comatamanchemicals.com Surfactants are amphiphilic molecules that reduce surface tension and are key components in detergents, wetting agents, and emulsifiers. firp-ula.orgpciplindia.com

Derivatives such as sulfuric esters and ethoxylates of fatty alcohols are common types of non-ionic surfactants. atamanchemicals.comatamanchemicals.compciplindia.com For example, elaidyl alcohol can be a precursor for sulfuric ester derivatives used in detergents. atamanchemicals.com Ethoxylated fatty alcohols, formed by reacting the alcohol with ethylene (B1197577) oxide, are another important class of non-ionic surfactants. pciplindia.com

Elaidyl alcohol is also listed as a component in emulsifier mixtures, often combined with other fatty alcohols and their derivatives to create stable emulsions for various industrial applications. google.com The ability of these derivatives to form stable lamellar phases is particularly valuable for creating concentrated formulations. google.com

Table 2: Surfactant and Emulsifier Applications of Elaidyl Alcohol Derivatives

| Derivative Type | Application | Function |

|---|---|---|

| Sulfuric Esters | Detergents, Wetting Agents | Anionic Surfactant |

| Ethoxylates | Emulsifiers, Detergents | Non-ionic Surfactant |

| Ester Derivatives | Surfactants, Emulsifiers | Component in emulsifier mixtures |

Elaidyl alcohol and its derivatives have been investigated for their role in enhancing drug delivery systems. atamanchemicals.comuky.edu Fatty alcohols can act as penetration enhancers, helping drugs to permeate through the skin or other biological membranes. atamanchemicals.com

The use of elaidyl alcohol and its cis-isomer, oleyl alcohol, is noted in topical and transdermal drug delivery systems. uky.edugoogle.com These alcohols can be incorporated into formulations to improve the solubility and transport of active pharmaceutical ingredients across the lipid bilayers of cell membranes. smolecule.com The interaction of these long-chain alcohols with cell membranes is a key aspect of their function as penetration enhancers. atamanchemicals.comsmolecule.com For instance, they have been included in formulations for the topical administration of local anesthetics. google.com

Research into Elaidyl Alcohol-Derived Biochemical Probes

Extensive research has been conducted to explore the development and application of biochemical probes derived from various lipid molecules. These probes are instrumental in studying complex biological processes, such as lipid-protein interactions, membrane dynamics, and enzyme activities. Methodologies like photoaffinity labeling and the use of fluorescent tags have enabled significant advancements in this field. mybiosource.comthermofisher.com

Techniques such as "click chemistry," a versatile method for joining molecules, have been widely applied to create sophisticated probes. qyaobio.comlumiprobe.com This involves modifying molecules with functional groups like alkynes or azides, allowing for their specific and efficient linkage to reporter molecules such as fluorophores or biotin. thermofisher.comqyaobio.comlumiprobe.com These approaches have been used to create probes for a variety of applications, including the study of lipid peroxidation and the profiling of enzyme activities. thermofisher.comlookchem.com

Furthermore, the development of photoactivatable lipid probes has provided powerful tools to investigate transient interactions within cell membranes. thermofisher.com These probes can be activated by light to form covalent bonds with interacting partners, allowing for their identification and characterization. thermofisher.com The synthesis of such probes often involves incorporating photoreactive groups, like diazirines, into the lipid structure. mybiosource.com

Prospective Avenues and Future Directions in Elaidyl Alcohol Research

Elucidating Molecular Mechanisms of Elaidyl Alcohol Biological Activity

Initial research has highlighted the biological activities of elaidyl alcohol, particularly its antiviral properties. smolecule.comcaymanchem.com However, the precise molecular mechanisms behind these effects remain largely under investigation. smolecule.com Future research will likely focus on unraveling these pathways to fully comprehend its therapeutic potential.

Key areas of future investigation include:

Viral Inhibition Pathways: Studies have shown that elaidyl alcohol is active against Herpes Simplex Virus 2 (HSV-2) and bacteriophage φ6. caymanchem.com The proposed mechanism involves the disruption of the viral envelope or interference with viral replication. smolecule.com Further research is needed to pinpoint the specific molecular interactions responsible for this antiviral activity.

Interaction with Cellular Membranes: As a fatty alcohol, elaidyl alcohol has the potential to interact with lipid bilayers. smolecule.com Understanding how it influences membrane fluidity, permeability, and the function of membrane-bound proteins is crucial for explaining its biological effects. It has been used in the formation of bimolecular films to study the effect of unsaturation on model lipid membranes. caymanchem.com

Enzyme and Receptor Modulation: Investigating whether elaidyl alcohol or its derivatives can modulate the activity of specific enzymes or receptors is a critical next step. For instance, some fatty acid derivatives have been shown to modulate ion channels. nih.gov Similar studies on elaidyl alcohol could reveal new therapeutic targets.

Signal Transduction Pathways: Research on other long-chain alcohols suggests they can influence signal transduction. For example, oleyl alcohol, the cis-isomer of elaidyl alcohol, has been shown to stimulate infection structure formation in the fungus Magnaporthe grisea by potentially interacting with signal transducing pathways. tandfonline.com Exploring similar roles for elaidyl alcohol could uncover its involvement in cellular communication processes.

Advancements in Sustainable and Scalable Elaidyl Alcohol Synthesis

The current primary method for synthesizing elaidyl alcohol is through the hydrogenation of elaidic acid. smolecule.comlipidmaps.org While effective, there is a growing demand for more sustainable and scalable synthesis routes. Future research in this area will likely concentrate on green chemistry principles and biotechnological approaches.

| Synthesis Method | Description | Future Research Focus |

| Catalytic Hydrogenation | Reduction of elaidic acid using catalysts like palladium or nickel. smolecule.com | Developing more efficient, reusable, and environmentally friendly catalysts. Exploring lower pressure and temperature conditions to reduce energy consumption. researchgate.net |

| Metathesis Chemistry | Utilizing natural oils and metathesis reactions to produce unsaturated alcohol precursors. google.com | Optimizing metathesis catalysts for higher selectivity towards trans-isomers like elaidyl alcohol and scaling up the process for industrial application. |

| Biocatalysis | Employing enzymes or whole-cell systems for the synthesis of fatty alcohols. biosc.de | Identifying and engineering enzymes with high specificity for the production of elaidyl alcohol from renewable feedstocks. Developing stable and reusable biocatalysts for continuous production processes. biosc.de |

| CO2 Reduction | Production of alcohols from captured CO2 and green hydrogen. cicenergigune.commpg.de | Designing selective catalysts to produce longer-chain alcohols like elaidyl alcohol from CO2, contributing to a circular carbon economy. cicenergigune.com |

These advancements aim to make the production of elaidyl alcohol more economically viable and environmentally friendly, opening up possibilities for its wider application. biosc.decicenergigune.com

Exploration of Elaidyl Alcohol in Nanomedicine and Targeted Delivery Systems

The unique physicochemical properties of elaidyl alcohol make it a promising candidate for applications in nanomedicine and targeted drug delivery. google.com Its amphiphilic nature, with both a hydrophobic tail and a hydrophilic head, allows it to be incorporated into various nanocarrier systems. researchgate.net

Future research in this domain will likely explore:

Lipid-Based Nanoparticles: Investigating the use of elaidyl alcohol as a component in liposomes and solid lipid nanoparticles (SLNs). google.com Its inclusion could influence the stability, drug-loading capacity, and release kinetics of these nanoparticles.

Enhanced Drug Permeation: The interaction of elaidyl alcohol with biological membranes suggests its potential to enhance the permeation of drugs through lipid bilayers. smolecule.com This could be particularly beneficial for transdermal and oral drug delivery systems.

Stimuli-Responsive Systems: Developing nanocarriers that release their payload in response to specific stimuli (e.g., pH, temperature). The trans-double bond in elaidyl alcohol might offer unique opportunities for designing such systems.

Targeted Delivery: Functionalizing elaidyl alcohol-containing nanoparticles with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery, thereby increasing therapeutic efficacy and reducing side effects. mdpi.comfrontiersin.org

The exploration of elaidyl alcohol in nanomedicine is still in its early stages, but it holds significant promise for the development of novel and effective therapeutic strategies. psmjournals.org

Computational Modeling and In Silico Studies of Elaidyl Alcohol Interactions

Computational modeling and in silico studies offer powerful tools to predict and understand the behavior of molecules like elaidyl alcohol at an atomic level. vdoc.pub These methods can accelerate research and reduce the need for extensive experimental work.

Future directions for computational research on elaidyl alcohol include:

Molecular Docking: Simulating the interaction of elaidyl alcohol with biological targets such as viral proteins or enzymes to elucidate its mechanism of action. nih.gov This can help in identifying key binding sites and designing more potent analogues.

Molecular Dynamics (MD) Simulations: Modeling the behavior of elaidyl alcohol within lipid membranes to understand its effect on membrane properties. nih.gov MD simulations can provide insights into how it influences membrane fluidity, thickness, and the conformation of embedded proteins.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing models that correlate the structural features of elaidyl alcohol and its analogues with their biological activity. vdoc.pub This can guide the synthesis of new derivatives with improved properties.

Prediction of Formulation Properties: Using computational methods to predict the performance of elaidyl alcohol in various formulations, such as emulsions and nanoparticles, to optimize their composition and stability.

In silico approaches, when combined with experimental validation, can significantly advance our understanding of elaidyl alcohol's properties and applications. nih.gov

Translational Research Potential of Elaidyl Alcohol and its Analogues

The ultimate goal of research into elaidyl alcohol is to translate fundamental discoveries into practical applications. The translational potential of elaidyl alcohol and its derivatives spans various industries, from pharmaceuticals to cosmetics.

Key areas for translational research include:

Development of Antiviral Therapeutics: Based on its demonstrated activity against HSV-2, further preclinical and clinical studies are warranted to evaluate the efficacy and safety of elaidyl alcohol as an antiviral agent. smolecule.comcaymanchem.com

Novel Surfactants and Emulsifiers: The esterification of elaidyl alcohol can produce surfactants and emulsifiers with unique properties. smolecule.com Research into these derivatives could lead to new products for the cosmetic, food, and pharmaceutical industries.

Agricultural Applications: Some fatty alcohols and their derivatives have shown potential in agriculture, for example, in modulating fungal growth. tandfonline.com Investigating the potential of elaidyl alcohol in this area could lead to new, environmentally friendly crop protection strategies.

Synthesis of Bio-based Polymers: Unsaturated alcohols can serve as monomers for the synthesis of novel polymers. Exploring the polymerization of elaidyl alcohol could result in new biomaterials with unique properties.

The development of analogues of elaidyl alcohol, with modified chain lengths, degrees of unsaturation, or functional groups, will be crucial for optimizing its properties for specific applications. rsc.org

Q & A

Basic: What analytical methods are recommended to confirm the structural identity and purity of elaidyl alcohol in synthesized samples?

To verify structural identity, use gas chromatography (GC) with mass spectrometry (GC-MS) for molecular weight confirmation and retention time matching against standards . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the trans-9 double bond configuration and hydroxyl group position, with characteristic shifts at δ 5.35 ppm (CH=CH, trans) and δ 3.55 ppm (-CH2OH) . Purity (>99%) should be validated via high-performance liquid chromatography (HPLC) with UV detection at 210 nm, as described in pharmacopeial protocols for unsaturated fatty alcohols .

Basic: How can researchers optimize purification protocols for elaidyl alcohol to minimize isomerization during synthesis?

Purification should involve low-temperature recrystallization using non-polar solvents (e.g., hexane) to retain trans-configuration integrity . Avoid high-vacuum distillation unless necessary, as thermal stress may induce cis-trans isomerization. For lab-scale purification, flash chromatography on silica gel with a hexane:ethyl acetate (95:5) gradient is effective . Monitor isomer content using Fourier-transform infrared (FTIR) spectroscopy to detect C=C stretching vibrations (trans: ~965 cm⁻¹; cis: ~725 cm⁻¹) .

Advanced: What experimental design considerations are critical for studying the oxidation of elaidyl alcohol without double bond isomerization?

Use dimethyl sulfoxide (DMSO)-based oxidation with 1 equivalent of activated DMSO per hydroxyl group to achieve selective oxidation to aldehydes while preserving the trans double bond . Control reaction temperature below 40°C and monitor progress via thin-layer chromatography (TLC) with ceric ammonium molybdate staining. For mechanistic studies, employ deuterium-labeled elaidyl alcohol to track proton transfer pathways during oxidation .

Advanced: How can elaidyl alcohol derivatives be incorporated into low-density lipoprotein (LDL) reconstitution for targeted drug delivery?

Reconstitute LDL by density gradient ultracentrifugation to replace endogenous cholesterol esters with elaidyl carborane carboxylate (ECC). Optimize the molar ratio of ECC to LDL apolipoprotein B-100 (1:5) to achieve intracellular boron concentrations >10 ppm, as validated by inductively coupled plasma atomic emission spectroscopy (ICP-AES) . Validate retention of LDL receptor-binding activity using competitive ELISA with anti-apoB-100 antibodies .

Advanced: How should researchers address contradictions in cytotoxicity data for elaidyl alcohol across cell lines?

In studies where elaidyl alcohol shows cytotoxicity in PA-III prostate cancer cells (IC₅₀: 5 µg/mL) but not in normal fibroblasts, replicate experiments with dual-labeling assays (e.g., ³H-thymidine for DNA synthesis, ¹⁴C-leucine for protein synthesis) to differentiate metabolic effects . Use lipid raft disruption assays to determine if cytotoxicity correlates with membrane fluidity changes induced by trans-unsaturated chains . Cross-validate with lipidomics profiling to identify cell-specific metabolic vulnerabilities .

Methodological: What comparative advantages do GC and HPLC offer for quantifying elaidyl alcohol in complex mixtures?

GC provides superior resolution for volatile derivatives (e.g., trimethylsilyl ethers) and detects trace isomers (limit of detection: 0.1 ng/µL) . HPLC with evaporative light scattering detection (ELSD) is preferable for thermolabile samples, enabling quantification without derivatization . For lipidomic studies, couple HPLC with high-resolution mass spectrometry (HRMS) to distinguish elaidyl alcohol from oleyl alcohol (cis-9 isomer) based on retention time and fragmentation patterns .

Methodological: What are the best practices for using elaidyl alcohol as a biochemical reagent in receptor-binding assays?

Prepare elaidyl alcohol in lipid vesicles (e.g., 1-palmitoyl-2-elaidoyl-sn-glycero-3-phosphocholine) to mimic native membrane environments. Use surface plasmon resonance (SPR) to quantify binding kinetics to receptors like LDL-R or G protein-coupled receptors . For in vitro assays, maintain concentrations below 10 µM to avoid micelle formation, as confirmed by dynamic light scattering (DLS) .

Advanced: How can researchers resolve discrepancies in reported physicochemical properties of elaidyl alcohol (e.g., melting point variability)?

Melting point (MP) variability (literature range: 33–36°C) arises from polymorphic forms. Characterize crystalline phases using differential scanning calorimetry (DSC) at cooling rates <1°C/min . For precise MP determination, use hot-stage microscopy with polarized light to observe solid-solid transitions . Cross-reference with X-ray diffraction (XRD) to correlate thermal behavior with crystal lattice structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.